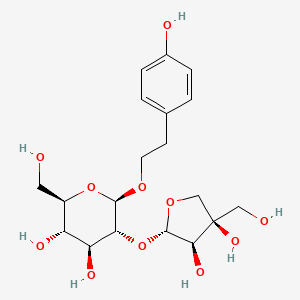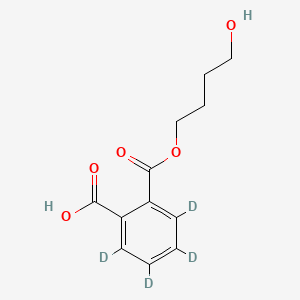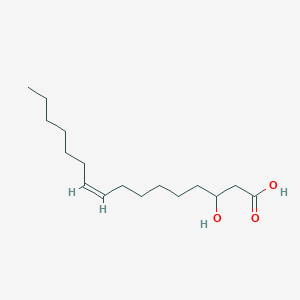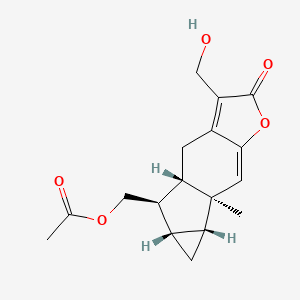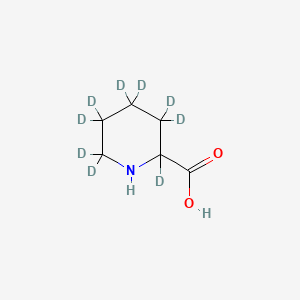
rac-1-Linoleoyl-3-linolenoyl-propanetriol
Übersicht
Beschreibung
“rac-1-Linoleoyl-3-linolenoyl-propanetriol” is a compound with the molecular formula C39H66O5 . It is also known by other names such as [2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- . The compound has a molecular weight of 614.9 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 614.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 33 . The exact mass and monoisotopic mass of the compound is 614.49102520 g/mol . The topological polar surface area of the compound is 72.8 Ų . The compound has a heavy atom count of 44 .Wissenschaftliche Forschungsanwendungen
Lipid-Based Drug Delivery Systems
rac-1-Linoleoyl-3-linolenoyl-propanetriol: is utilized in the development of lipid-based drug delivery systems . Its structure, containing linoleic acid and α-linolenic acid, makes it an ideal candidate for creating liposomes and other lipid nanoparticles that can encapsulate drugs, enhancing their solubility, stability, and bioavailability.
Functional Food Additives
Due to its composition of essential fatty acids, this compound is explored as a functional food additive . It can be incorporated into foods to enrich them with beneficial lipids that may contribute to improved cardiovascular health and cognitive function.
Cosmetic Formulations
In the cosmetic industry, rac-1-Linoleoyl-3-linolenoyl-propanetriol is investigated for its potential use in skincare products . Its fatty acid content can provide moisturizing properties and may aid in the repair of the skin barrier.
Biomolecular Research
This diacylglycerol is a valuable tool in biomolecular research, particularly in the study of lipid metabolism and cell signaling pathways . Its hydroxyl group allows for further derivatization, enabling researchers to create specific probes and markers.
Proteomics
In proteomics, rac-1-Linoleoyl-3-linolenoyl-propanetriol serves as a biochemical reagent . It can be used to study protein-lipid interactions, which are crucial for understanding the function of membrane proteins and the dynamics of cellular membranes.
Material Science
The compound’s unique structure is of interest in material science for the synthesis of biocompatible materials . Its lipid components can be used to create polymers with specific properties for medical devices or tissue engineering applications.
Analytical Chemistry
rac-1-Linoleoyl-3-linolenoyl-propanetriol: is used as a standard in analytical chemistry for the calibration of instruments and the validation of analytical methods related to lipid analysis .
Agricultural Biotechnology
In agricultural biotechnology, this compound is studied for its role in enhancing the nutritional value of crops . Genetic modification of plants to express enzymes that synthesize rac-1-Linoleoyl-3-linolenoyl-propanetriol could lead to the production of crops with higher levels of essential fatty acids.
Wirkmechanismus
Target of Action
Rac-1-Linoleoyl-3-linolenoyl-propanetriol is a type of diacylglycerol . It contains linoleic acid at the sn-1 position and α-linolenic acid at the sn-3 position
Biochemical Pathways
Rac-1-Linoleoyl-3-linolenoyl-propanetriol has been found in olive oil subjected to lipase-catalyzed glycerolysis with immobilized lipase B from C. antarctica . This suggests that it may play a role in lipid metabolism and signal transduction pathways.
Eigenschaften
IUPAC Name |
[2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11-14,17-20,37,40H,3-4,6,8-10,15-16,21-36H2,1-2H3/b7-5-,13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOPMDWAJHPKTH-LOYOHVQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857936 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-Linoleoyl-3-linolenoyl-propanetriol | |
CAS RN |
126374-41-2 | |
| Record name | 2-Hydroxy-3-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)

